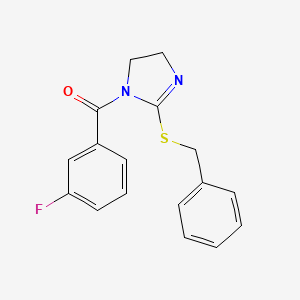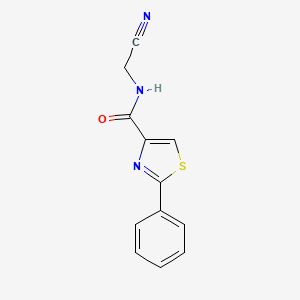![molecular formula C22H25N3O4S B2720200 2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-77-5](/img/structure/B2720200.png)
2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic compound, which exhibits a diverse array of chemical properties and potential applications It features a tetrahydropyrimido[4,5-b]quinoline core substituted with sec-butylthio and 4-hydroxy-3-methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound can be synthesized through multi-step organic synthesis methods. Typically, the process begins with the formation of the tetrahydropyrimido[4,5-b]quinoline core via a cyclization reaction involving appropriate precursors.
The phenyl group substituted with hydroxyl and methoxy functionalities is introduced through electrophilic aromatic substitution reactions, using 4-hydroxy-3-methoxybenzene as the starting material.
Industrial Production Methods
In an industrial setting, the synthesis process may be optimized for large-scale production, involving the use of efficient catalysts, high-yield reaction conditions, and streamlined purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The hydroxyl group on the phenyl ring can undergo oxidation to form quinones under specific conditions.
Reduction: : The compound's quinoline ring system can be selectively reduced using suitable reducing agents to produce dihydro or tetrahydro derivatives.
Substitution: : The phenolic hydroxyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromic acid, or TEMPO can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be performed using reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation can yield quinones or other oxidized derivatives.
Reduction can produce a range of hydrogenated products.
Substitution leads to a variety of functionalized aromatic compounds.
Applications De Recherche Scientifique
Chemistry
This compound can serve as a building block for the synthesis of more complex molecules.
It's valuable in studying reaction mechanisms and pathways involving heterocyclic compounds.
Biology
Studies on its interactions with biological macromolecules like proteins and nucleic acids.
Medicine
Exploration of its potential as an anti-cancer or antimicrobial agent due to its complex structure.
Research into its effects on biological pathways and its potential therapeutic uses.
Industry
Application in the development of advanced materials, including dyes, pigments, and polymers.
Utilization as a precursor in the synthesis of agrochemicals or specialty chemicals.
Mécanisme D'action
Molecular Targets and Pathways
The precise mechanism of action would depend on the specific application.
For medicinal applications, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Its structure suggests potential interactions with DNA or RNA, making it a candidate for gene-targeting therapies.
Comparaison Avec Des Composés Similaires
Comparison
Similar compounds might include other tetrahydropyrimido[4,5-b]quinolines with different substituents.
This compound is unique due to the presence of the sec-butylthio group and the 4-hydroxy-3-methoxyphenyl group, which confer distinct reactivity and properties.
List of Similar Compounds
2-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-methylthio-5-(3,4-dihydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(butylthio)-5-(2-hydroxy-4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
This comprehensive overview captures the essence of 2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, emphasizing its synthesis, reactivity, applications, and unique characteristics. Hope it helps!
Propriétés
IUPAC Name |
2-butan-2-ylsulfanyl-5-(4-hydroxy-3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-4-11(2)30-22-24-20-19(21(28)25-22)17(12-8-9-14(26)16(10-12)29-3)18-13(23-20)6-5-7-15(18)27/h8-11,17,26H,4-7H2,1-3H3,(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRNRWYWGVMDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2720117.png)

![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2720120.png)
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2720121.png)
![2-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2720122.png)
![6-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2720124.png)
![N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2720127.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720132.png)

![3-METHYL-N-(6-{4-[(3-METHYLPIPERIDINO)CARBONYL]-1H-IMIDAZOL-1-YL}-3-PYRIDYL)BUTANAMIDE](/img/structure/B2720134.png)
![5-(2,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2720136.png)
![2-[2-(Naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2720138.png)
![2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2720139.png)
![1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B2720140.png)
